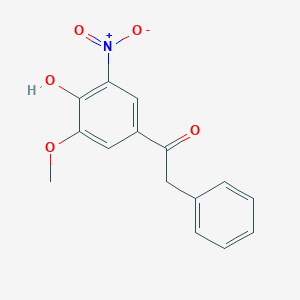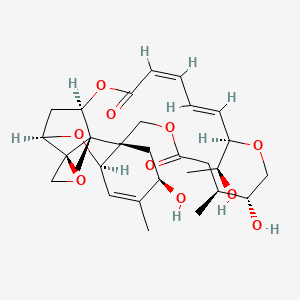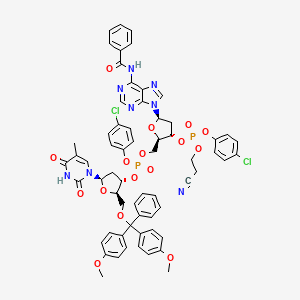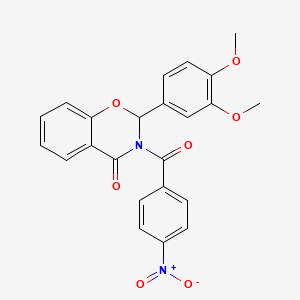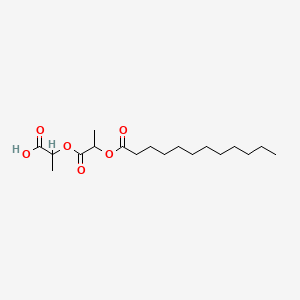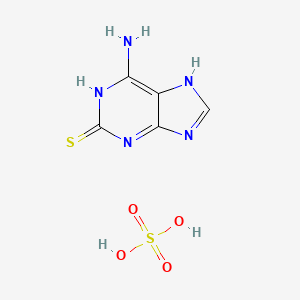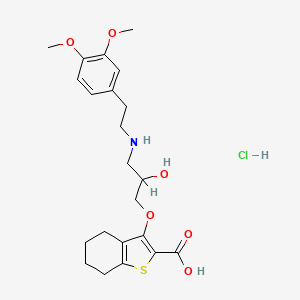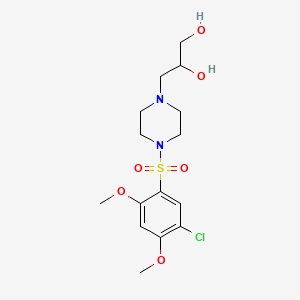
1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,4-dimethoxybenzenesulfonyl chloride and 4-(2,3-dihydroxypropyl)piperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions using a base like triethylamine.
Procedure: The sulfonyl chloride is added dropwise to a solution of the piperazine derivative in the presence of the base, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while substitution of the chlorine atom may yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2-hydroxyethyl)piperazine
- 1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)morpholine
Uniqueness
1-((5-Chloro-2,4-dimethoxyphenyl)sulfonyl)-4-(2,3-dihydroxypropyl)piperazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
97630-32-5 |
|---|---|
Formule moléculaire |
C15H23ClN2O6S |
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
3-[4-(5-chloro-2,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]propane-1,2-diol |
InChI |
InChI=1S/C15H23ClN2O6S/c1-23-13-8-14(24-2)15(7-12(13)16)25(21,22)18-5-3-17(4-6-18)9-11(20)10-19/h7-8,11,19-20H,3-6,9-10H2,1-2H3 |
Clé InChI |
CHEPRRGYRNIGBR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)CC(CO)O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B12729320.png)


